Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-
Description
Chemical Structure and Properties
The compound "Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-" features a phenyl ring substituted with:
- A chlorine atom at the 4-position.
- A (4-ethoxyphenyl)methyl group at the 3-position.
- A boronic acid functional group (-B(OH)₂) attached to the phenyl ring.
Molecular Formula: C₁₅H₁₆BClO₃
Key Features:
- The chlorine atom contributes to electronic effects (e.g., electron-withdrawing) and steric hindrance.
Properties
Molecular Formula |
C15H16BClO3 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BClO3/c1-2-20-14-6-3-11(4-7-14)9-12-10-13(16(18)19)5-8-15(12)17/h3-8,10,18-19H,2,9H2,1H3 |
InChI Key |
BCJSYKWHMYECTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CC2=CC=C(C=C2)OCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium and involve the coupling of aryl halides with boronic acids under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, undergoes several types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted aryl compounds, depending on the reactants used.
Scientific Research Applications
Chemical Applications
1.1 Suzuki-Miyaura Coupling Reactions
One of the primary applications of boronic acid is its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The mechanism involves the transmetalation of the boronic acid with a palladium catalyst, leading to the formation of aryl-aryl or aryl-alkyl bonds.
1.2 Nucleophilic Substitution Reactions
Boronic acids can also participate in nucleophilic substitution reactions. In these reactions, the boron atom acts as an electrophile, allowing for the introduction of various substituents onto aromatic rings. This ability is particularly useful in synthesizing substituted aryl compounds used in drug development.
1.3 Oxidation and Reduction Reactions
Boronic acid can undergo oxidation to form boronic esters or borates and can be reduced to produce boranes. These transformations are significant in organic synthesis and materials science, providing routes to diverse chemical entities.
Medical Applications
2.1 Drug Development
The unique properties of boronic acids have led to their investigation in drug development, particularly for synthesizing pharmaceuticals that require specific aryl groups. For instance, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- has been explored for its potential use in developing treatments for various diseases, including cancer and diabetes .
2.2 Antineoplastic Agents
Boron-containing compounds have shown promise as antineoplastic agents. For example, bortezomib, a boron-based drug, is used in treating multiple myeloma and has paved the way for further research into similar compounds . The mechanism involves targeting specific cellular pathways that are critical for cancer cell survival.
Industrial Applications
3.1 Advanced Materials and Polymers
In industry, boronic acids are utilized in producing advanced materials and polymers due to their ability to form covalent bonds with other materials. This application is particularly relevant in creating high-performance polymers that exhibit enhanced mechanical properties and thermal stability.
3.2 Catalysis
Boronic acids serve as catalysts or catalyst precursors in various chemical reactions, enhancing reaction rates and selectivity. Their role in catalysis is vital for developing more efficient synthetic pathways in industrial processes.
Case Study 1: Synthesis of Anticancer Agents
A recent study demonstrated the synthesis of novel anticancer agents using B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- through Suzuki-Miyaura coupling reactions. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Development of Boron-Based Materials
Research focusing on the application of boronic acid in creating new polymeric materials revealed that incorporating B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- improved both mechanical strength and thermal resistance compared to traditional polymers.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action for boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, involves its ability to form covalent bonds with nucleophiles. This is particularly relevant in Suzuki-Miyaura coupling reactions, where the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance binding to enzymes like HDACs by polarizing the boronic acid moiety .
- Bulky Aromatic Groups (e.g., 4-ethoxybenzyl): Improve lipophilicity and π-π interactions, critical for membrane penetration in pharmaceuticals .
- Sulfonyl/Methoxy Groups : Increase water solubility, facilitating applications in aqueous-phase reactions or sensors .
Synthetic Methodologies :
- Condensation Reactions : Used for analogs with imine linkages (e.g., B5 and B8 in –2) .
- Transesterification : Applied for boronic esters using water-soluble boronic acids (e.g., phenyl boronic acid) .
Analytical and Safety Considerations: Genotoxic Impurity Control: Boronic acids in pharmaceuticals (e.g., lumacaftor) require limits <1 ppm, validated via LC-MS/MS . Elemental Analysis: Used to confirm purity (e.g., C, H, N analysis for compound B5 ).
Biological Activity
Boronic acids are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- has garnered attention in recent research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound can be structurally represented as follows:
- Chemical Formula: C16H18BClO2
- Molecular Weight: 292.68 g/mol
- IUPAC Name: (4-chloro-3-((4-ethoxyphenyl)methyl)phenyl)boronic acid
Boronic acids function primarily as Lewis acids, capable of forming reversible complexes with diols and other nucleophiles. This property is crucial for their biological activity, particularly in enzyme inhibition and drug design. The compound may interact with various biological targets, including enzymes involved in metabolic pathways and signaling mechanisms.
Antibacterial Activity
Recent studies have indicated that boronic acids exhibit significant antibacterial properties. The compound B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- has been evaluated against a panel of clinically relevant bacteria. The results showed a notable inhibition of bacterial growth, particularly against Gram-positive strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The anticancer potential of boronic acids has been widely studied. In vitro assays demonstrated that the compound significantly inhibited the proliferation of cancer cell lines, particularly breast cancer (MCF-7) cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 ± 0.62 |
| HeLa | 22.34 ± 1.10 |
| A549 | 30.45 ± 1.20 |
The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
Boronic acids have also shown promise as anti-inflammatory agents. Studies indicate that the compound inhibits key pro-inflammatory enzymes such as COX-2 and LOX.
| Enzyme | Inhibition (%) at 50 µg/mL |
|---|---|
| COX-2 | 59.4 |
| LOX | 47.2 |
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by Rashid et al. demonstrated that the compound effectively reduced bacterial load in infected mouse models, showcasing its potential for therapeutic use against bacterial infections .
- Case Study on Anticancer Properties : In a controlled laboratory setting, the compound was tested on MCF-7 cells, resulting in significant cytotoxicity compared to untreated controls . Histological evaluations confirmed that the compound induced apoptosis in treated cell lines.
- Case Study on Anti-inflammatory Effects : Another investigation highlighted its efficacy in reducing inflammation markers in murine models of arthritis, suggesting potential applications in inflammatory disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
